molecular formula C29H33N7 B11040357 N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11040357
M. Wt: 479.6 g/mol
InChI Key: RQUNEVBEQUZKDF-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core One common method involves the reaction of cyanuric chloride with an appropriate amine to introduce the amino groups The benzhydrylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring attacks the triazine ring, displacing a leaving group such as chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,4-DIMETHYLPHENYL)AMINE
  • **N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DIMETHYLPHENYL)AMINE
  • **N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,6-DIMETHYLPHENYL)AMINE

Uniqueness

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIMETHYLPHENYL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of the benzhydrylpiperazine moiety and the dimethylphenylamine group contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C29H33N7

Molecular Weight

479.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H33N7/c1-21-10-9-15-25(22(21)2)31-29-33-26(32-28(30)34-29)20-35-16-18-36(19-17-35)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,27H,16-20H2,1-2H3,(H3,30,31,32,33,34)

InChI Key

RQUNEVBEQUZKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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